N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Overview
Description
N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is characterized by the presence of a sulfonamide group attached to a 2-oxobutane backbone, with three methyl groups enhancing its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-2-oxobutane-1-sulfonamide typically involves the reaction of 3-methyl-2-oxobutanoic acid with sulfonamide derivatives under controlled conditions . The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the sulfonamide bond. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-2-oxobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N,N,3-trimethyl-2-oxobutane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-2-oxobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity . The pathways involved may include metabolic and signaling pathways relevant to its biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPFDCFESNIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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